2,6-Dimethyl-4-nitropyridine chemical properties
2,6-Dimethyl-4-nitropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-4-nitropyridine
Introduction
2,6-Dimethyl-4-nitropyridine, a substituted pyridine derivative, serves as a pivotal intermediate in the landscape of organic and medicinal chemistry.[1] Characterized by a six-membered heterocyclic aromatic ring containing one nitrogen atom, it is further functionalized with two methyl groups at the 2 and 6 positions and a nitro group at the 4 position.[1] This specific arrangement of substituents imparts a unique reactivity profile, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The physical and structural characteristics of 2,6-Dimethyl-4-nitropyridine are fundamental to its application in synthetic chemistry. The presence of the polar nitro group and the nonpolar methyl groups influences its solubility and crystalline nature.
Table 1: Core Physicochemical Properties of 2,6-Dimethyl-4-nitropyridine
| Property | Value | Source |
| CAS Number | 4913-57-9 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| Melting Point | 47°C | [3][5] |
| Boiling Point | 253.4±35.0 °C (Predicted) | [3] |
| Appearance | Not specified, but related compounds are light yellow solids. | |
| Storage | Sealed in dry, 2-8°C | [6] |
For its N-oxide derivative, 2,6-Dimethyl-4-nitropyridine 1-oxide (CAS: 4808-64-4), the melting point is significantly higher, around 163-164°C.[7] Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the optimized molecular structure, vibrational frequencies, and thermodynamic properties of the N-oxide, showing good agreement with experimental data.[8]
Caption: Molecular Structure of 2,6-Dimethyl-4-nitropyridine.
Synthesis Methodologies
The primary route for synthesizing 2,6-Dimethyl-4-nitropyridine involves the direct nitration of its precursor, 2,6-dimethylpyridine (also known as 2,6-lutidine).
Electrophilic Nitration of 2,6-Dimethylpyridine
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. This deactivation is due to the electronegative nitrogen atom, which withdraws electron density from the ring. To overcome this, potent nitrating systems are required.[1] A common and effective method utilizes a mixture of a nitrate salt, such as potassium nitrate (KNO₃), and concentrated sulfuric acid (H₂SO₄).[1]
Causality Behind Experimental Choices:
-
Sulfuric Acid (H₂SO₄): Serves a dual purpose. It protonates the pyridine nitrogen, forming a pyridinium ion. While this further deactivates the ring, the primary role of H₂SO₄ is to react with potassium nitrate to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
-
Potassium Nitrate (KNO₃): Acts as the source of the nitro group. Using a nitrate salt in place of fuming nitric acid can lead to a more controlled reaction, reduce the formation of hazardous brown yellow smoke (NOx gases), and improve the overall yield and operating environment.[9][10]
-
Temperature Control: The reaction is typically initiated at low temperatures (-10 °C to 20 °C) during the addition of the nitrating mixture to manage the exothermic nature of the reaction and prevent unwanted side reactions. The mixture is then heated to drive the substitution to completion.[1]
Caption: General workflow for the synthesis of 2,6-Dimethyl-4-nitropyridine.
Experimental Protocol: Synthesis via Nitration
The following protocol is a representative example based on established methods.[1][10]
-
Preparation of Reaction Mixture: In a reaction vessel equipped with a stirrer and a thermometer, carefully dissolve 2,6-dimethylpyridine in concentrated sulfuric acid while maintaining a cool temperature.
-
Nitration: In a separate flask, prepare a solution of potassium nitrate in concentrated sulfuric acid. Cool the 2,6-dimethylpyridine solution to between -10 °C and 20 °C.
-
Addition: Add the potassium nitrate/sulfuric acid solution dropwise to the cooled pyridine solution, ensuring the temperature does not rise above 20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to a temperature between 80 °C and 120 °C and maintain for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and water.
-
Isolation: Neutralize the aqueous solution carefully with a base (e.g., Na₂CO₃) until alkaline. Extract the product multiple times with an organic solvent such as dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Chemical Reactivity
The reactivity of 2,6-Dimethyl-4-nitropyridine is dominated by the strong electron-withdrawing nature of the nitro group at the 4-position. This electronic effect makes the pyridine ring highly susceptible to nucleophilic attack, while further deactivating it towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C-4, para to the ring nitrogen, strongly activates the ring for nucleophilic aromatic substitution. This is the most significant aspect of its reactivity.[1]
Mechanism and Rationale:
-
Activation: The nitro group withdraws electron density from the pyridine ring via both inductive and resonance effects, creating electron-deficient centers at the C-2, C-4, and C-6 positions.
-
Regioselectivity: Nucleophilic attack is favored at the C-2 and C-4 positions because the resulting anionic intermediate (a Meisenheimer-type complex) is stabilized by a resonance structure where the negative charge is located on the electronegative ring nitrogen atom.[11][12]
-
Leaving Group: In many reactions, the nitro group itself can be displaced by a strong nucleophile, allowing for the synthesis of various 4-substituted 2,6-dimethylpyridine derivatives.[1] Alternatively, in vicarious nucleophilic substitution (VNS), a hydrogen atom adjacent to the nitro group can be replaced.[13][14]
Caption: Generalized mechanism for SNAr at the C-4 position.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 4-amino-2,6-dimethylpyridine. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity and providing a key building block for further functionalization.
A common method for this reduction is catalytic hydrogenation, for example, using Palladium on carbon (Pd/C) as a catalyst in a solvent like methanol under a hydrogen atmosphere.[15]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 2,6-Dimethyl-4-nitropyridine.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the two equivalent aromatic protons (at C-3 and C-5) would appear as a singlet in the aromatic region. A sharp singlet for the six equivalent protons of the two methyl groups would appear in the aliphatic region. |
| ¹³C NMR | Distinct signals for the three types of carbon atoms in the pyridine ring (C-2/6, C-3/5, and C-4). The carbon attached to the nitro group (C-4) would be significantly deshielded.[16] A signal for the methyl carbons would also be present. |
| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 152.15. |
Safety and Handling
Proper handling of 2,6-Dimethyl-4-nitropyridine and its N-oxide derivative is critical due to their potential hazards. Safety data sheets (SDS) provide comprehensive information.[17][18]
-
Hazards: The N-oxide derivative is listed as harmful if swallowed, in contact with skin, or inhaled.[17] It can cause skin and serious eye irritation.[18][19] It is also suspected of causing genetic defects and may cause cancer.[18][19]
-
Personal Protective Equipment (PPE): Use in a chemical fume hood is mandatory.[17] Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles/face protection.[17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][20] The compound may be hygroscopic and should be protected from moisture.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18][20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations.[18]
Conclusion
2,6-Dimethyl-4-nitropyridine is a chemical of significant synthetic utility. Its properties are defined by the interplay between the electron-donating methyl groups and the powerfully electron-withdrawing nitro group. This electronic configuration renders the molecule an excellent substrate for nucleophilic aromatic substitution at the 4-position and allows for facile reduction of the nitro group to open up new synthetic pathways. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the development of novel chemical entities in the pharmaceutical and materials science sectors.
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